1-Ethenyl-N-ethyl-1,1-dimethylsilanamine
Description
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine (CAS 7691-02-3), also known as 1,3-Divinyltetramethyldisilazane, is a silicon-based amine compound with the molecular formula C₈H₁₉NSi₂ and a molecular weight of 185.41 g/mol . Its IUPAC name reflects its structure: two ethenyl (vinyl) groups and two methyl groups attached to silicon atoms, with an ethylamine backbone. This compound is classified as a disilazane, a class of organosilicon compounds widely used as precursors in silicone polymer synthesis, silylating agents, and cross-linkers due to their reactive ethenyl groups .
The compound’s 2D and 3D structural data are available in computational chemistry resources, with the InChIKey WYUIWUCVZCRTRH-UHFFFAOYSA-N enabling precise identification . Its applications span industrial polymer chemistry, where its ethenyl groups participate in hydrosilylation or radical polymerization to form heat-resistant silicones .
Properties
CAS No. |
114460-68-3 |
|---|---|
Molecular Formula |
C6H15NSi |
Molecular Weight |
129.28 g/mol |
IUPAC Name |
N-[ethenyl(dimethyl)silyl]ethanamine |
InChI |
InChI=1S/C6H15NSi/c1-5-7-8(3,4)6-2/h6-7H,2,5H2,1,3-4H3 |
InChI Key |
MSSPHAUTEGRNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine typically involves the reaction of vinylsilane derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the silicon-nitrogen bond. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The vinyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Hydrolysis: The silicon-nitrogen bond can be hydrolyzed under acidic or basic conditions to yield silanols and amines.
Scientific Research Applications
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with other molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- The ethenyl groups in the target compound enable unsaturated bond reactivity (e.g., addition reactions), while chloromethyl groups in the 14579-91-0 analog favor nucleophilic substitution (e.g., with amines or alcohols) .
- The allyl group in 106948-24-7 allows for allylic radical or electrophilic reactivity, distinct from ethenyl’s conjugation-stabilized pathways .
- Steric and Electronic Factors: The diisopropylamino group in 106948-24-7 introduces steric bulk, reducing reaction rates compared to the smaller ethylamine group in the target compound . Chlorine’s electronegativity in 14579-91-0 increases polarity, enhancing solubility in polar solvents .
Target Compound (7691-02-3):
- Polymer Cross-Linking : Used in silicone elastomers for high-temperature stability, leveraging ethenyl groups to form covalent networks via platinum-catalyzed hydrosilylation .
- Silylation : Acts as a protecting agent for hydroxyl groups in organic synthesis, though less common than trimethylsilyl analogs due to higher steric demand .
Chlorinated Analog (14579-91-0):
Allyl-Diisopropylamino Derivative (106948-24-7):
- Radical Initiator : Allyl groups participate in photoinitiated polymerizations, useful in UV-curable coatings .
- Catalyst Support: The diisopropylamino group can coordinate metals, aiding in heterogeneous catalysis .
Thermal and Stability Data
| Property | This compound | 1-(Chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethylsilanamine | Allyl(diisopropylamino)dimethylsilane |
|---|---|---|---|
| Boiling Point (°C) | ~220 (estimated) | ~250 (estimated) | ~190 (estimated) |
| Stability in Air | Moisture-sensitive | Highly moisture-sensitive | Moderate moisture sensitivity |
| Flammability | Combustible | Non-flammable (chlorine content) | Flammable (allyl group) |
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